2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of tyrosine, characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid typically involves the fluorination of a tyrosine derivative. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the amino and hydroxyl groups while achieving selective fluorination .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or alter the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-hydroxybenzaldehyde, while reduction could produce 2-amino-3-(4-hydroxyphenyl)propanoic acid .
Scientific Research Applications
2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Another tyrosine derivative with a different fluorine position.
3-Amino-2-(4-fluorophenyl)propanoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorine atom, affecting its reactivity and biological activity.
Uniqueness: The presence of both the fluorine atom and the hydroxyl group in 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group contributes to its reactivity and solubility .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14) |
InChI Key |
MJDXVMZMAJGVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F |
Origin of Product |
United States |
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